5-Cyclopropoxy-4-iodopyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-4-iodopyridine-3-sulfonamide is a chemical compound with the molecular formula C8H9IN2O3S and a molecular weight of 340.14 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a sulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-iodopyridine-3-sulfonamide typically involves the reaction of 4-iodopyridine-3-sulfonyl chloride with cyclopropanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-4-iodopyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The cyclopropoxy group can be oxidized to form a cyclopropanone derivative.
Reduction Reactions: The sulfonamide group can be reduced to form a sulfonic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 5-cyclopropoxy-4-aminopyridine-3-sulfonamide and 5-cyclopropoxy-4-thiopyridine-3-sulfonamide.
Oxidation Reactions: Products include 5-cyclopropanone-4-iodopyridine-3-sulfonamide.
Reduction Reactions: Products include 5-cyclopropoxy-4-iodopyridine-3-sulfonic acid.
Scientific Research Applications
5-Cyclopropoxy-4-iodopyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-iodopyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The iodine atom and cyclopropoxy group can also interact with various molecular targets, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropoxy-3-iodopyridine
- 5-Cyclopropoxy-4-chloropyridine-3-sulfonamide
- 5-Cyclopropoxy-4-bromopyridine-3-sulfonamide
Uniqueness
5-Cyclopropoxy-4-iodopyridine-3-sulfonamide is unique due to the presence of the iodine atom, which can undergo various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. Additionally, the combination of the cyclopropoxy group and sulfonamide group enhances its chemical stability and biological activity compared to similar compounds .
Properties
Molecular Formula |
C8H9IN2O3S |
---|---|
Molecular Weight |
340.14 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-iodopyridine-3-sulfonamide |
InChI |
InChI=1S/C8H9IN2O3S/c9-8-6(14-5-1-2-5)3-11-4-7(8)15(10,12)13/h3-5H,1-2H2,(H2,10,12,13) |
InChI Key |
GKOAFOAIERXGCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=CC(=C2I)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.